molecular formula C11H14N4O2 B11876990 N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine CAS No. 62194-91-6

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

Cat. No.: B11876990
CAS No.: 62194-91-6
M. Wt: 234.25 g/mol
InChI Key: DOMGWXQMCSULHT-UHFFFAOYSA-N
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Description

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, leading to the formation of the desired compound through C–C bond cleavage . Another method involves the use of copper(I) iodide (CuI) as a catalyst in an aerobic oxidative synthesis, which is compatible with a broad range of functional groups .

Industrial Production Methods

Industrial production of N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl and nitro groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-a]pyridine derivatives .

Properties

CAS No.

62194-91-6

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C11H14N4O2/c1-8(2)7-12-10-11(15(16)17)14-6-4-3-5-9(14)13-10/h3-6,8,12H,7H2,1-2H3

InChI Key

DOMGWXQMCSULHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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